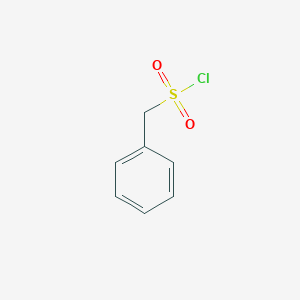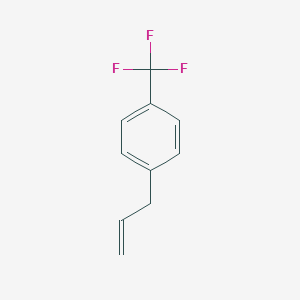
1-Allyl-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Allyl-4-(Trifluoromethyl)Benzene is a semisynthetic derivative of estragole. It is used as an insecticide and attractant, and it has been shown to be effective against some fungal species . This compound has the ability to produce spirocyclic compounds, which are useful for controlling pests .
Physical And Chemical Properties Analysis
1-Allyl-4-(Trifluoromethyl)Benzene is a colorless solid that is insoluble in water. It has a boiling point of 136.3°C.Applications De Recherche Scientifique
Stereoselective Synthesis of Alkenyl Nitriles
1-Allyl-4-(trifluoromethyl)benzene serves as a valuable reactant for the stereoselective preparation of alkenyl nitriles. Researchers have employed FeCl₂-catalyzed oxidation reactions to convert this compound into alkenyl nitriles, which find applications in organic synthesis and pharmaceutical chemistry .
Regioselective Allylic C-H Alkylation
The compound participates in regioselective intermolecular allylic C-H alkylation reactions. When combined with bis-sulfoxide and palladium acetate (Pd(OAc)₂) catalysts, it facilitates the selective functionalization of allylic C-H bonds. This method allows for the construction of complex molecules with high regiocontrol .
Insecticidal Properties
1-Allyl-4-(trifluoromethyl)benzene exhibits insecticidal activity. It has been investigated as an insecticide and attractant. Its effectiveness against certain pests makes it a potential candidate for pest control strategies .
Antifungal Activity
Studies have shown that this compound is effective against some fungal species. Its antifungal properties could be explored further for agricultural and pharmaceutical applications .
Spirocyclic Compound Formation
Researchers have harnessed the ability of 1-Allyl-4-(trifluoromethyl)benzene to produce spirocyclic compounds. These unique structures have applications in drug discovery, materials science, and chemical biology .
Organic Synthesis Building Block
As an allylbenzene derivative, it serves as a versatile building block in organic synthesis. Chemists can use it to construct more complex molecules, such as pharmaceutical intermediates or functional materials .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
1-Allyl-4-(trifluoromethyl)benzene is a semisynthetic derivative of estragole . It’s known to be used as an insecticide and attractant , suggesting that it may interact with specific receptors or enzymes in insects.
Mode of Action
It’s known to be a reactant for the stereoselective preparation of alkenyl nitriles via fecl2-catalyzed oxidation and regioselective intermolecular allylic c-h alkylation with bis-sulfoxide/pd(oac)2 catalyst .
Biochemical Pathways
Its use in the synthesis of alkenyl nitriles suggests that it may play a role in the formation of carbon-carbon bonds .
Result of Action
It’s known to be effective against some fungal species and is used as an insecticide and attractant .
Action Environment
As a reactant in chemical reactions, factors such as temperature, ph, and the presence of catalysts would likely influence its reactivity .
Propriétés
IUPAC Name |
1-prop-2-enyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVBWCOLYXWNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463312 | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-(trifluoromethyl)benzene | |
CAS RN |
1813-97-4 | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-allyl-4-(trifluoromethyl)benzene interact with male Mediterranean fruit flies and what are the downstream effects?
A1: While the exact mechanism of interaction isn't fully elucidated in the provided research, 1-allyl-4-(trifluoromethyl)benzene elicited strong antennal olfactory responses in male Mediterranean fruit flies (Ceratitis capitata) during electroantennography (EAG) tests []. This suggests the compound interacts with olfactory receptors on the flies' antennae, potentially mimicking naturally occurring attractants. This interaction could disrupt typical mating behaviors by interfering with the flies' ability to locate females, potentially offering a novel approach for pest control.
Q2: How does the structure of 1-allyl-4-(trifluoromethyl)benzene compare to other attractive compounds identified in the study, and what does this suggest about structural features important for attraction?
A2: 1-Allyl-4-(trifluoromethyl)benzene shares structural similarities with other potent attractants identified in the study, such as estragole, 4-allyltoluene, and 2-allylphenol []. These compounds all possess an aromatic ring structure with an allyl group substituent, suggesting this structural motif is important for olfactory receptor binding and subsequent attraction in male C. capitata. Interestingly, 1-allyl-4-(trifluoromethyl)benzene, which contains a trifluoromethyl group, elicited the strongest EAG response among all tested compounds, indicating the potential for enhanced activity with this specific substitution []. This finding highlights the importance of exploring variations in aromatic substituents for optimizing attractant potency in future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




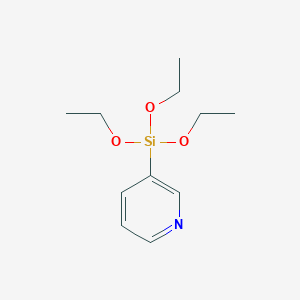
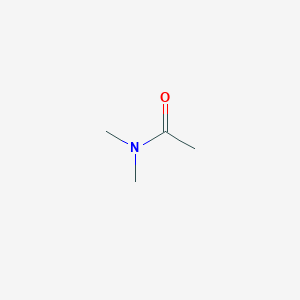
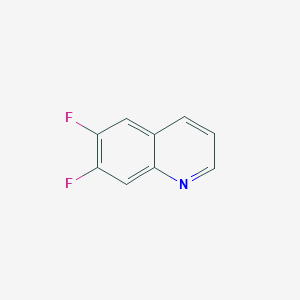
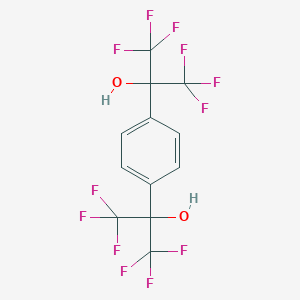
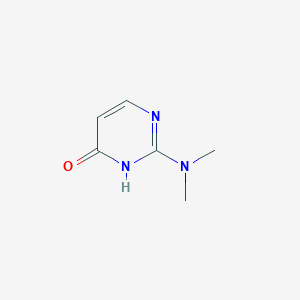
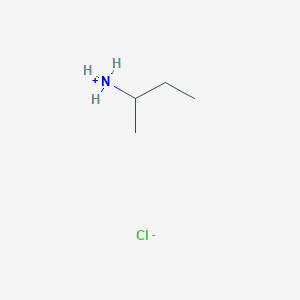

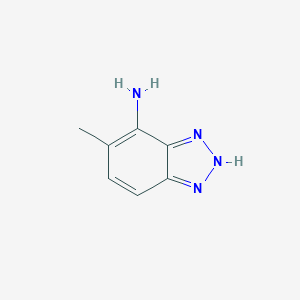
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
